molecular formula C13H9F4NO2S B14165928 N-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide

N-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B14165928
M. Wt: 319.28 g/mol
InChI Key: YVEXCMQCJGFLOH-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide is a compound that features both fluorine and sulfonamide functional groups. The presence of the trifluoromethyl group and the sulfonamide moiety makes it an interesting compound for various applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 4-fluoroaniline with 4-(trifluoromethyl)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

N-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, further enhancing its inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide
  • N-(4-bromophenyl)-4-(trifluoromethyl)benzenesulfonamide
  • N-(4-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide

Uniqueness

N-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs .

Properties

Molecular Formula

C13H9F4NO2S

Molecular Weight

319.28 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C13H9F4NO2S/c14-10-3-5-11(6-4-10)18-21(19,20)12-7-1-9(2-8-12)13(15,16)17/h1-8,18H

InChI Key

YVEXCMQCJGFLOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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